3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a piperazine ring, and a pyrimidine ring with difluoromethyl and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves multiple steps:
Formation of the Pyrimidine Ring:
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling of the Pyrimidine and Piperazine Rings: The pyrimidine and piperazine rings are coupled through a nucleophilic substitution reaction.
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The final step involves coupling the pyrrolidin-2-one core with the pyrimidine-piperazine intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the difluoromethyl group, potentially leading to the formation of a monofluoromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its difluoromethyl and trifluoroethyl groups can enhance its binding affinity and specificity for certain biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure and functional groups may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its fluorinated groups can enhance the thermal stability, chemical resistance, and hydrophobicity of materials.
Mechanism of Action
The mechanism of action of 3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The difluoromethyl and trifluoroethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- **3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- **3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-thione
- **3-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-amine
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems. The presence of both difluoromethyl and trifluoroethyl groups can enhance its binding affinity and specificity for certain biological targets, while the piperazine and pyrimidine rings provide structural diversity and potential for further functionalization.
Properties
Molecular Formula |
C16H20F5N5OS |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-[4-[6-(difluoromethyl)-2-methylsulfanylpyrimidin-4-yl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20F5N5OS/c1-28-15-22-10(13(17)18)8-12(23-15)25-6-4-24(5-7-25)11-2-3-26(14(11)27)9-16(19,20)21/h8,11,13H,2-7,9H2,1H3 |
InChI Key |
QCEYEPLYAVOTJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C3CCN(C3=O)CC(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.